molecular formula C10H9NO B8522886 1(3-Pyridinyl)-1-pentyn-3-one

1(3-Pyridinyl)-1-pentyn-3-one

Cat. No.: B8522886
M. Wt: 159.18 g/mol
InChI Key: UEMKAOFOZJXHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(3-Pyridinyl)-1-pentyn-3-one is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-pyridin-3-ylpent-1-yn-3-one

InChI

InChI=1S/C10H9NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3

InChI Key

UEMKAOFOZJXHIS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C#CC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (COCl)2 (7.9 mL, 91.0 mmol) in CH2Cl2 (300 mL) was added DMSO (11.0 mL, 151 mmol) at −78° C., followed by 1-(3-pyridinyl)-1-pentyn-3-ol (12.2 g, 75.6 mmol) in CH2Cl2 (100 mL). The mixture was stirred at −78° C. for 1 hr, and then quenched with triethylamine (32 mL, 227 mmol). After being warmed to 0° C., the mixture was diluted with water and the layers were separated. The organic phase was dried over MgSO4 and concentrated to give 1(3-pyridinyl)-1-pentyn-3-one (12.2 g, 99%) as an oil. 1H NMR (CDCl3, 400 MHz) 8.81 (bs, 1H), 8.68 (bs, 1H), 7.87 (m, 1H), 7.32 (m, 1H), 2.73 (q, J=7.4Hz, 2H), 1.24 (t, J=7.4 Hz, 3H).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
1-(3-pyridinyl)-1-pentyn-3-ol
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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